![molecular formula C31H21NO3S B12301700 10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one CAS No. 1623010-63-8](/img/structure/B12301700.png)
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 10,10-dioxo-2-[4-(N-fenilanilino)fenil]tioxanteno-9-ona es un derivado de tioxantona conocido por sus propiedades fotofísicas únicas. Este compuesto destaca particularmente por sus aplicaciones en procesos de fotopolimerización y como catalizador fotoredox. Su estructura incluye un núcleo de tioxantona con un grupo fenilanilino, que contribuye a su comportamiento químico distintivo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 10,10-dioxo-2-[4-(N-fenilanilino)fenil]tioxanteno-9-ona típicamente implica la reacción de tioxantona con derivados de anilina en condiciones específicas. Un método común incluye el uso de ácido acético como solvente y un catalizador para facilitar la reacción. La reacción se lleva a cabo en condiciones de reflujo, asegurando la conversión completa de los reactivos al producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener productos de alta pureza adecuados para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
La 10,10-dioxo-2-[4-(N-fenilanilino)fenil]tioxanteno-9-ona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de tioxanteno.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos en diversas condiciones.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfonas y diversos derivados de tioxantona sustituidos. Estos productos tienen diversas aplicaciones en diferentes campos .
Aplicaciones Científicas De Investigación
La 10,10-dioxo-2-[4-(N-fenilanilino)fenil]tioxanteno-9-ona tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 10,10-dioxo-2-[4-(N-fenilanilino)fenil]tioxanteno-9-ona implica su capacidad para absorber la luz visible y generar especies reactivas. Estas especies reactivas pueden iniciar reacciones de polimerización o inducir daño celular en la terapia fotodinámica. Los objetivos moleculares del compuesto incluyen componentes celulares como el ADN y las proteínas, lo que lleva a efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
- 2,4-dietil-7-[4-(N-fenilanilino)fenil]tioxanteno-9-ona
- 7-(4-carbazol-9-ilfenil)-2,4-dietil-tioxanteno-9-ona
- 2-[4-(difenilamino)fenil]-10,10-dióxido-9H-tioxanteno-9-ona
Unicidad
La 10,10-dioxo-2-[4-(N-fenilanilino)fenil]tioxanteno-9-ona destaca por su alta eficiencia de fotoiniciación y su capacidad para actuar como un catalizador fotoredox sin metales. Su estructura única permite una absorción eficiente de la luz visible y la generación de especies reactivas, lo que la hace altamente efectiva en diversas aplicaciones .
Propiedades
Número CAS |
1623010-63-8 |
|---|---|
Fórmula molecular |
C31H21NO3S |
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
10,10-dioxo-2-[4-(N-phenylanilino)phenyl]thioxanthen-9-one |
InChI |
InChI=1S/C31H21NO3S/c33-31-27-13-7-8-14-29(27)36(34,35)30-20-17-23(21-28(30)31)22-15-18-26(19-16-22)32(24-9-3-1-4-10-24)25-11-5-2-6-12-25/h1-21H |
Clave InChI |
FGRBYDKOBBBPOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)



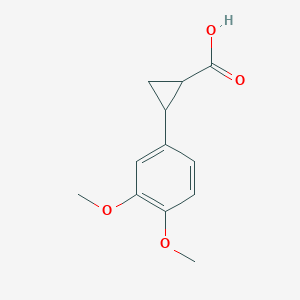

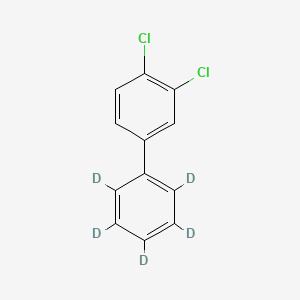
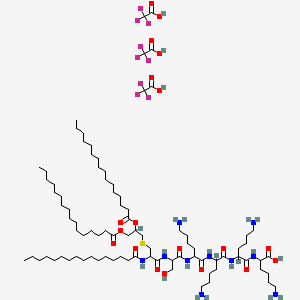
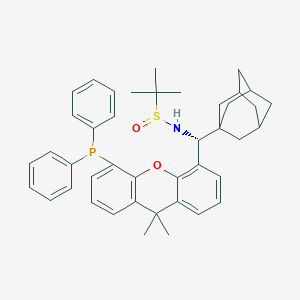
![[(5RS)-3-Cyclohexyl-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]acetic Acid](/img/structure/B12301683.png)
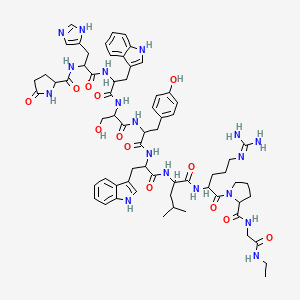
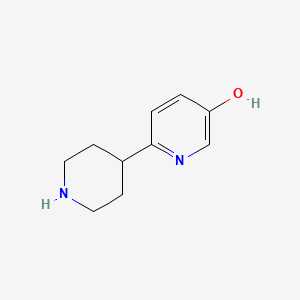
![Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B12301701.png)
